2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone
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Overview
Description
2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone is a complex organic compound with the molecular formula C29H30N2O and a molecular weight of 422.56 g/mol . This compound is known for its unique structure, which includes a cyclohexa-2,5-dienone core substituted with tert-butyl groups and a diphenylimidazole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone involves multiple steps. One common method includes the reaction of 2,6-di-tert-butylphenol with 4,5-diphenylimidazole under specific conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like lithium aluminum hydride (LiAlH4) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-di-tert-butyl-4-hydroxybenzaldehyde: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
2,6-di-tert-butyl-4-(4,5-diphenyl-2H-iMidazol-2-ylidene)cyclohexa-2,5-dienone is unique due to its combination of a cyclohexa-2,5-dienone core with a diphenylimidazole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C29H30N2O |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(4,5-diphenylimidazol-2-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C29H30N2O/c1-28(2,3)22-17-21(18-23(26(22)32)29(4,5)6)27-30-24(19-13-9-7-10-14-19)25(31-27)20-15-11-8-12-16-20/h7-18H,1-6H3 |
InChI Key |
DRNFULQCFUJTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
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